Trimethylolpropane trinonanoate

Description

Properties

IUPAC Name |

2,2-bis(nonanoyloxymethyl)butyl nonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H62O6/c1-5-9-12-15-18-21-24-30(34)37-27-33(8-4,28-38-31(35)25-22-19-16-13-10-6-2)29-39-32(36)26-23-20-17-14-11-7-3/h5-29H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMAJIXYCNOVJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCCCC)COC(=O)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H62O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027038 | |

| Record name | Trimethylolpropane trinonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Nonanoic acid, 1,1'-[2-ethyl-2-[[(1-oxononyl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

126-57-8 | |

| Record name | Trimethylolpropane tripelargonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylolpropane trinonanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanoic acid, 1,1'-[2-ethyl-2-[[(1-oxononyl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylolpropane trinonanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-2-[[(1-oxononyl)oxy]methyl]propane-1,3-diyl dinonan-1-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLOLPROPANE TRINONANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYU05M4EOA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

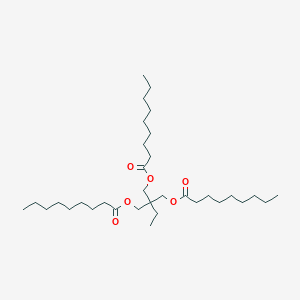

Trimethylolpropane trinonanoate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylolpropane trinonanoate (TMPTN) is a synthetic ester with a unique molecular architecture that imparts desirable physicochemical properties for various advanced applications. As a triester of trimethylolpropane and nonanoic acid, it belongs to the class of polyol esters, which are known for their excellent thermal and oxidative stability, low volatility, and superior lubricity. These characteristics make TMPTN a subject of interest in the development of high-performance lubricants, particularly in the burgeoning field of bio-lubricants. This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, along with detailed experimental protocols for its characterization.

Chemical Structure and Identification

This compound is structurally characterized by a central quaternary carbon atom derived from trimethylolpropane, to which three nonanoate ester groups are attached. This branched structure is key to its physical and chemical properties.

Chemical Formula: C₃₃H₆₂O₆

IUPAC Name: 2,2-bis(nonanoyloxymethyl)butyl nonanoate

CAS Number: 126-57-8

Molecular Weight: 554.85 g/mol

Physicochemical Properties

The properties of this compound are largely dictated by its ester functionalities and the long hydrocarbon chains of the nonanoate groups. It is typically a clear, viscous liquid at room temperature. A summary of its key quantitative properties is presented in the table below. It is important to note that while specific data for TMPTN is limited in publicly available literature, data from closely related trimethylolpropane esters, particularly those with similar chain lengths, provide valuable insights.

| Property | Value | Reference |

| Appearance | Liquid | [1] |

| Molecular Weight | 554.8 g/mol | [1] |

| Flash Point | 320 °C | [2] |

| Pour Point | -34 °C | [2] |

| Viscosity Index | 237 | [2] |

| Oxidative Stability | 172 °C | [2] |

Note: The Flash Point, Pour Point, Viscosity Index, and Oxidative Stability values are for a closely related hyperbranched nonaoleate trimethylolpropane (NOTMP), which serves as a reasonable proxy in the absence of specific data for TMPTN.

Synthesis of this compound

The primary method for synthesizing this compound is through the direct esterification of trimethylolpropane with nonanoic acid.[3] This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and involves the removal of water to drive the equilibrium towards the formation of the triester.[2]

Alternatively, transesterification of a nonanoic acid methyl ester with trimethylolpropane can also be employed. This method can sometimes offer advantages in terms of milder reaction conditions and easier purification.

Below is a logical workflow for the synthesis of this compound via direct esterification.

References

An In-depth Technical Guide to the Synthesis of Trimethylolpropane Trinonanoate from Nonanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trimethylolpropane trinonanoate (TMPTN), a synthetic ester with significant applications as a lubricant basestock and in various industrial formulations. This document details the chemical pathway, experimental protocols, and physicochemical properties of TMPTN, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Introduction

This compound is a polyol ester synthesized from the reaction of trimethylolpropane (TMP), a triol, and nonanoic acid (also known as pelargonic acid), a nine-carbon fatty acid.[1] Polyol esters are recognized for their excellent thermal and oxidative stability, low volatility, and favorable viscosity-temperature characteristics, making them suitable for high-performance applications where mineral oils may not suffice.[1] The saturated nature of the nonanoic acid chains in TMPTN contributes to its high stability compared to esters derived from unsaturated fatty acids.[1]

Chemical Synthesis Pathway

The synthesis of this compound is achieved through the direct esterification of trimethylolpropane with nonanoic acid. This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the formation of the triester product.

The overall reaction is as follows:

C₃H₅(CH₂OH)₃ + 3 CH₃(CH₂)₇COOH → C₃H₅(CH₂OOC(CH₂)₇CH₃)₃ + 3 H₂O (Trimethylolpropane + 3 Nonanoic Acid → this compound + 3 Water)

dot

References

Physical and chemical properties of trimethylolpropane trinonanoate

An In-depth Technical Guide to the Physical and Chemical Properties of Trimethylolpropane Trinonanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TMPTN) is a synthetic polyol ester recognized for its exceptional thermal and oxidative stability, rendering it a valuable component in high-performance lubricants and various industrial applications.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of TMPTN, detailed experimental protocols for their determination, and a visualization of its synthesis pathway. While primarily utilized in the lubrication and polymer industries, an understanding of its properties is crucial for researchers exploring its potential in diverse scientific fields.

Chemical Identity

-

Chemical Name: 2,2-bis(((nonanoyl)oxy)methyl)butyl nonanoate

-

CAS Number: 126-57-8[1]

-

Molecular Formula: C₃₃H₆₂O₆

-

Molecular Weight: 554.85 g/mol [1]

-

Synonyms: Trimethylolpropane tri-nonanoate, Nonanoic acid, triester with trimethylolpropane

Data Presentation: Physical and Chemical Properties

The following tables summarize the available quantitative data for this compound and related compounds. Data for TMPTN is limited in publicly available literature; therefore, data for similar polyol esters are included for comparative purposes and are duly noted.

General and Physical Properties

| Property | Value | Compound |

| Appearance | Colorless to light yellow liquid | Trimethylolpropane triacrylate |

| Density | < 950 kg/m ³ (~0.95 g/cm³) | Trimethylolpropane esters with C9/C10 acids |

| Boiling Point | > 200 °C | Trimethylolpropane triacrylate |

| Pour Point | < -40 °C | Trimethylolpropane esters with C9/C10 acids |

| Flash Point | > 200 °C | Trimethylolpropane esters with C9/C10 acids |

| Refractive Index | 1.474 @ 20°C | Trimethylolpropane triacrylate[2] |

Chemical Properties

| Property | Value | Compound |

| Kinematic Viscosity @ 40°C | < 35 mm²/s | Trimethylolpropane esters with C9/C10 acids[3] |

| Acid Value | Typically low for finished ester | General polyol esters |

| Saponification Value | 235 - 245 mg KOH/g | Coconut oil fatty acids, esters with trimethylolpropane[4] |

| Thermal Decomposition Temperature | Begins around 400°C (for a related polymer)[1] | Trimethylolpropane triacrylate |

Experimental Protocols

The following are detailed methodologies for determining the key physical and chemical properties of this compound, based on established industry standards.

Determination of Kinematic Viscosity (ASTM D445)

This method determines the kinematic viscosity of liquid petroleum products, both transparent and opaque, by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.

Apparatus:

-

Calibrated glass capillary viscometer (e.g., Cannon-Fenske, Ubbelohde)

-

Constant temperature bath, capable of maintaining the desired temperature within ±0.02°C

-

Timing device, accurate to 0.1 seconds

-

Thermometer, calibrated

Procedure:

-

Select a clean, dry, calibrated viscometer of a size that will give a flow time of not less than 200 seconds.

-

Charge the viscometer with the sample in the manner dictated by the design of the instrument, avoiding the introduction of air bubbles.

-

Place the charged viscometer into the constant temperature bath set at the desired test temperature (e.g., 40°C or 100°C).

-

Allow the viscometer to remain in the bath for a sufficient time to reach thermal equilibrium (typically 30 minutes).

-

Using suction or pressure, adjust the head of the liquid to a position about 7 mm above the first timing mark.

-

With the sample flowing freely, measure the time required for the meniscus to pass from the first to the second timing mark.

-

Repeat the measurement to obtain at least two readings that agree within the specified repeatability.

-

Calculate the kinematic viscosity (ν) in mm²/s using the following equation: ν = C * t where:

-

C is the calibration constant of the viscometer in (mm²/s)/s

-

t is the mean flow time in seconds

-

Determination of Density (ASTM D1298)

This method covers the laboratory determination of the density, relative density, or API gravity of crude petroleum and liquid petroleum products using a hydrometer.

Apparatus:

-

Hydrometer, calibrated

-

Hydrometer cylinder, clear glass, with a diameter at least 25 mm greater than the hydrometer

-

Constant temperature bath, capable of maintaining the sample at the test temperature

-

Thermometer, calibrated

Procedure:

-

Adjust the temperature of the sample to the desired test temperature in the constant temperature bath.

-

Transfer the sample to the clean hydrometer cylinder without splashing, to avoid the formation of air bubbles and to minimize evaporation.

-

Gently lower the hydrometer into the sample and release it when it is approximately at its equilibrium position.

-

Allow the hydrometer to settle, and when it is stationary, read the hydrometer scale at the point where the principal surface of the liquid cuts the scale.

-

Read the temperature of the sample to the nearest 0.1°C.

-

Apply any necessary corrections to the observed hydrometer reading and temperature.

Determination of Pour Point (ISO 3016)

This method is intended for the determination of the pour point of petroleum products. The pour point is the lowest temperature at which a sample of oil will continue to flow when cooled under specified conditions.

Apparatus:

-

Test jar, clear glass, flat-bottomed

-

Jacket, to support the test jar

-

Disc, cork or felt

-

Gasket, to fit snugly around the test jar

-

Bath, for cooling

-

Thermometer, with a range appropriate for the expected pour point

Procedure:

-

Pour the sample into the test jar to the level mark.

-

If the sample is not clear, heat it until it is clear, then cool to room temperature.

-

Insert the thermometer through a cork into the test jar.

-

Place the test jar in the cooling bath.

-

At each temperature reading that is a multiple of 3°C, remove the jar from the bath and tilt it just enough to ascertain whether there is a movement of the specimen.

-

The pour point is taken as 3°C above the temperature at which the oil shows no movement when the test jar is held horizontally for 5 seconds.

Determination of Flash Point (Cleveland Open Cup Method - ASTM D92)

This test method describes the determination of the flash and fire points of petroleum products by the Cleveland open cup tester.

Apparatus:

-

Cleveland open cup apparatus, consisting of a brass test cup, heating plate, test flame applicator, and heater.

-

Thermometer, with a range appropriate for the expected flash point.

Procedure:

-

Fill the test cup with the sample to the filling mark.

-

Heat the sample at a specified rate.

-

Apply the test flame across the center of the cup at specified temperature intervals.

-

The flash point is the lowest temperature at which application of the test flame causes the vapors above the surface of the liquid to ignite.

Determination of Acid Value (Titration)

The acid value is the mass of potassium hydroxide (KOH) in milligrams that is required to neutralize one gram of a chemical substance.

Apparatus:

-

Burette, 50 mL

-

Erlenmeyer flask, 250 mL

-

Hot plate or water bath

Reagents:

-

Titration solvent (e.g., a mixture of toluene and isopropanol)

-

Potassium hydroxide (KOH) standard solution (e.g., 0.1 M in ethanol)

-

Phenolphthalein indicator solution

Procedure:

-

Weigh a known amount of the sample into the Erlenmeyer flask.

-

Add the titration solvent and gently heat to dissolve the sample if necessary.

-

Add a few drops of phenolphthalein indicator.

-

Titrate the solution with the standard KOH solution until a faint pink color persists for at least 15 seconds.

-

Perform a blank titration with the solvent only.

-

Calculate the acid value (AV) in mg KOH/g using the following equation: AV = ( (A - B) * M * 56.1 ) / W where:

-

A is the volume of KOH solution used for the sample (mL)

-

B is the volume of KOH solution used for the blank (mL)

-

M is the molarity of the KOH solution (mol/L)

-

56.1 is the molecular weight of KOH ( g/mol )

-

W is the weight of the sample (g)

-

Determination of Saponification Value (ASTM D94)

The saponification value is the number of milligrams of potassium hydroxide required to saponify one gram of a fat or oil.

Apparatus:

-

Erlenmeyer flask, 250 mL, with a ground-glass joint

-

Reflux condenser

-

Burette, 50 mL

-

Hot plate or steam bath

Reagents:

-

Alcoholic potassium hydroxide solution (e.g., 0.5 M)

-

Standard hydrochloric acid (HCl) solution (e.g., 0.5 M)

-

Phenolphthalein indicator solution

Procedure:

-

Weigh a known amount of the sample into the Erlenmeyer flask.

-

Add a known excess of alcoholic KOH solution.

-

Attach the reflux condenser and heat the flask on a hot plate or steam bath for a specified time (e.g., 1 hour) to saponify the ester.

-

Allow the flask to cool and add a few drops of phenolphthalein indicator.

-

Titrate the excess KOH with the standard HCl solution until the pink color disappears.

-

Perform a blank determination under the same conditions, omitting the sample.

-

Calculate the saponification value (SV) in mg KOH/g using the following equation: SV = ( (B - A) * M * 56.1 ) / W where:

-

B is the volume of HCl solution used for the blank (mL)

-

A is the volume of HCl solution used for the sample (mL)

-

M is the molarity of the HCl solution (mol/L)

-

56.1 is the molecular weight of KOH ( g/mol )

-

W is the weight of the sample (g)

-

Mandatory Visualization

Synthesis of this compound

The following diagram illustrates the esterification reaction for the synthesis of this compound from trimethylolpropane and nonanoic acid.

Caption: Synthesis of this compound via Esterification.

Conclusion

This compound is a synthetic ester with properties that make it highly suitable for demanding applications, particularly as a high-performance lubricant. While specific quantitative data for this compound is not extensively documented in public literature, its characteristics can be inferred from data on similar polyol esters. The standardized experimental protocols outlined in this guide provide a robust framework for the precise determination of its physical and chemical properties, enabling further research and application development. The provided synthesis diagram offers a clear visual representation of its formation, contributing to a comprehensive understanding of this important industrial chemical.

References

- 1. This compound | 126-57-8 | Benchchem [benchchem.com]

- 2. トリメチロールプロパントリアクリラート contains monomethyl ether hydroquinone as inhibitor, technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 3. US11292978B2 - Low pour point trimethylolpropane esters - Google Patents [patents.google.com]

- 4. labsolu.ca [labsolu.ca]

An In-depth Technical Guide to Sucrose Octaacetate (CAS 126-14-7) for Researchers and Drug Development Professionals

A Note on CAS Number Identification: Initial searches for CAS number 126-57-8 revealed conflicting information, with sources associating it with both Sucrose Octaacetate and Trimethylolpropane tripelargonate. Further investigation has clarified that the correct CAS number for Sucrose Octaacetate is 126-14-7 . This guide will focus exclusively on Sucrose Octaacetate (CAS 126-14-7), a compound of significant interest in the pharmaceutical and related industries.

Sucrose Octaacetate (SOA) is a derivative of sucrose in which all eight hydroxyl groups are acetylated. It is a white, crystalline powder known for its intense bitterness.[1][2] This property, combined with its low toxicity, has led to its widespread use in various applications, particularly in the pharmaceutical industry as an aversive agent to prevent accidental ingestion of harmful products.[1][3] This technical guide provides a comprehensive overview of the properties, applications, and relevant experimental protocols for Sucrose Octaacetate.

Physicochemical Properties

Sucrose Octaacetate is a non-hygroscopic, stable compound with the molecular formula C₂₈H₃₈O₁₉ and a molecular weight of 678.59 g/mol .[4] It is practically insoluble in water but soluble in many organic solvents, including ethanol and acetone.[2][5]

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₈O₁₉ | [4] |

| Molecular Weight | 678.59 g/mol | [4] |

| Appearance | White crystalline powder | [5] |

| Melting Point | 87-88 °C | [6] |

| Boiling Point | 250 °C | [5] |

| Density | 1.28 g/cm³ | [5] |

| Solubility in Water | Insoluble | [5] |

| Solubility in Organic Solvents | Soluble in ethanol, chloroform | [5] |

Applications in Research and Drug Development

The primary application of Sucrose Octaacetate in the pharmaceutical industry is as a bittering agent or denaturant.[1][3] Its intense bitterness makes it an effective aversive agent when added to products not intended for consumption, thereby reducing the risk of accidental poisoning.

Key applications include:

-

Denaturing Alcohol: SOA is used to render industrial alcohol unpalatable, preventing its consumption while allowing its use in various industrial and laboratory applications.[7]

-

Aversive Agent in Pharmaceuticals: It is incorporated into topical medications, and other non-oral drug formulations to deter accidental ingestion, particularly by children.[3]

-

Nail-Biting and Thumb-Sucking Deterrents: Its bitter taste is utilized in over-the-counter products designed to discourage these habits.[1][3]

-

Plasticizer: Sucrose Octaacetate can be used as a plasticizer for cellulosic esters and synthetic resins.[5]

-

Research Tool: In sensory and neuroscience research, SOA is often used as a canonical bitter stimulus to study the mechanisms of bitter taste perception.[1]

Mechanism of Action: Bitter Taste Signaling

The intense bitterness of Sucrose Octaacetate is mediated by its interaction with bitter taste receptors (TAS2Rs) located on the surface of taste receptor cells in the oral cavity.[8][9] TAS2Rs are a family of G-protein coupled receptors (GPCRs). The binding of a bitter compound like SOA to a TAS2R initiates an intracellular signaling cascade.

This signaling pathway involves the activation of the G-protein gustducin. The βγ-subunits of gustducin activate phospholipase C-β2 (PLCβ2), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium ions (Ca²⁺) from intracellular stores. The increased intracellular Ca²⁺ concentration leads to the opening of the transient receptor potential cation channel subfamily M member 5 (TRPM5), resulting in depolarization of the taste receptor cell and the subsequent transmission of a nerve impulse to the brain, which is perceived as a bitter taste.[8][10]

Experimental Protocols

Synthesis of Sucrose Octaacetate

A common method for the synthesis of Sucrose Octaacetate is through the esterification of sucrose with acetic anhydride using a catalyst.

Materials:

-

Sucrose

-

Acetic anhydride

-

Sodium acetate (anhydrous) or Pyridine (as catalyst)

-

Ethanol (95%)

-

Ice

Procedure (using Sodium Acetate catalyst): [6]

-

Combine sucrose and an excess of acetic anhydride in a round-bottom flask.

-

Add anhydrous sodium acetate as a catalyst.

-

Heat the mixture under reflux. The reaction is exothermic.

-

After the reaction is complete, cool the mixture and pour it into a beaker containing an ice-water mixture with vigorous stirring. This will precipitate the crude Sucrose Octaacetate.

-

Collect the solid precipitate by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from 95% ethanol to obtain purified Sucrose Octaacetate.

-

Dry the purified crystals in a vacuum oven.

Analysis of Sucrose Octaacetate by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the analysis of Sucrose Octaacetate to determine its purity and quantify its presence in various formulations.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector is suitable.

-

Column: A C18 reversed-phase column is commonly used.[11]

-

Mobile Phase: A mixture of acetonitrile and water is a typical mobile phase. The exact ratio can be optimized depending on the specific column and system.[12] For Mass Spectrometry (MS) detection, a volatile acid like formic acid can be used instead of phosphoric acid.[12]

-

Detection: UV detection at a low wavelength, typically around 210 nm, is used as SOA has a low molar absorptivity.[7][13]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

General Procedure:

-

Standard Preparation: Prepare a stock solution of high-purity Sucrose Octaacetate in the mobile phase. Create a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample containing Sucrose Octaacetate in the mobile phase. Filter the sample through a 0.45 µm filter before injection.

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Identify the Sucrose Octaacetate peak based on its retention time compared to the standard. Construct a calibration curve from the peak areas of the standards and use it to determine the concentration of Sucrose Octaacetate in the samples.

Safety and Handling

Sucrose Octaacetate is considered to be of low toxicity.[1][3] However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle the compound in a well-ventilated area and to wear personal protective equipment such as gloves and safety glasses.

Conclusion

Sucrose Octaacetate (CAS 126-14-7) is a versatile compound with significant applications in the pharmaceutical industry and scientific research. Its intense bitterness, coupled with its low toxicity, makes it an excellent aversive agent for preventing accidental poisoning. Understanding its physicochemical properties, mechanism of action through the bitter taste signaling pathway, and the relevant experimental protocols for its synthesis and analysis is crucial for researchers and drug development professionals working with this compound.

References

- 1. Sucrose octaacetate - Wikipedia [en.wikipedia.org]

- 2. Sucrose octaacetate: Chemical property and uses_Chemicalbook [chemicalbook.com]

- 3. epa.gov [epa.gov]

- 4. scbt.com [scbt.com]

- 5. deyerchem.com [deyerchem.com]

- 6. silverstripe.fkit.hr [silverstripe.fkit.hr]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms and novel therapeutic roles of bitter taste receptors in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bitter taste receptors: Genes, evolution and health - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of sucrose acetates in a crude 6-O-acetyl sucrose product by on-line hydrolysis-high-performance liquid chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sucrose octaacetate | SIELC Technologies [sielc.com]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide: Thermal Decomposition Pathways of Trimethylolpropane Trinonanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylolpropane trinonanoate (TMPTN) is a synthetic polyol ester recognized for its excellent thermal and oxidative stability, making it a valuable component in high-performance lubricants and various industrial applications. Understanding its thermal decomposition pathways is critical for predicting its behavior under thermal stress, ensuring operational safety, and optimizing its performance in demanding environments. This technical guide provides a comprehensive overview of the thermal degradation of TMPTN, including its decomposition pathways, quantitative thermal analysis data, and detailed experimental protocols.

Thermal Decomposition Mechanisms

The thermal degradation of this compound primarily proceeds through the cleavage of its ester bonds at elevated temperatures. As a saturated ester, TMPTN exhibits superior stability compared to unsaturated esters. The decomposition process is complex and can be influenced by factors such as the presence of impurities, particularly residual acids from its synthesis, which can lower the onset temperature of decomposition.

The core structure of TMPTN, derived from the neo-polyol trimethylolpropane, contributes significantly to its thermal robustness. The absence of beta-hydrogens on the central carbon atom of the trimethylolpropane moiety enhances its resistance to elimination reactions, a common degradation pathway for other ester types.

Quantitative Thermal Analysis Data

While specific quantitative data for the thermal decomposition of pure this compound is not extensively available in publicly accessible literature, the following table summarizes typical thermal decomposition characteristics for similar high-performance polyol ester lubricants, which can be considered indicative for TMPTN.

| Thermal Property | Typical Value Range for Polyol Esters |

| Onset Decomposition Temp. (Tonset) | 350 - 420 °C |

| Peak Decomposition Temp. (Tmax) | 400 - 480 °C |

| Major Weight Loss Stage | ~350 - 500 °C |

| Residue at 600 °C (N2 atm.) | < 5% |

| Activation Energy (Ea) | 150 - 250 kJ/mol |

Note: These values are estimations based on data for structurally similar polyol esters and may vary depending on the specific experimental conditions and the purity of the TMPTN sample.

Experimental Protocols

To investigate the thermal decomposition of this compound, the following experimental methodologies are commonly employed:

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability, decomposition temperatures, and weight loss characteristics of TMPTN.

Instrumentation: A simultaneous TGA/DSC instrument.

Experimental Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the TMPTN sample into an inert crucible (e.g., alumina or platinum).

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the instrument.

-

Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min to ensure a non-oxidative atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C) for 5-10 minutes.

-

Heat the sample from the initial temperature to a final temperature of approximately 600 °C at a constant heating rate (e.g., 10 °C/min or 20 °C/min).

-

-

Data Analysis:

-

The TGA curve will show the percentage of weight loss as a function of temperature.

-

The derivative of the TGA curve (DTG) is used to determine the peak decomposition temperatures (Tmax), which correspond to the points of maximum rate of weight loss.

-

The onset decomposition temperature (Tonset) is determined from the TGA curve as the temperature at which significant weight loss begins.

-

The DSC curve will indicate whether the decomposition processes are endothermic or exothermic.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of TMPTN.

Instrumentation: A pyrolyzer unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).

Experimental Procedure:

-

Sample Preparation: Place a small amount of the TMPTN sample (typically in the microgram range) into a pyrolysis sample cup.

-

Pyrolysis:

-

Introduce the sample cup into the pyrolyzer.

-

Rapidly heat the sample to a specific pyrolysis temperature (e.g., 500 °C, 600 °C, or a temperature range determined from TGA data) in an inert atmosphere (Helium).

-

-

GC Separation:

-

The volatile pyrolysis products are immediately transferred to the GC column.

-

Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the individual components of the pyrolysate.

-

Employ a temperature program for the GC oven to achieve optimal separation of the decomposition products. A typical program might start at a low temperature (e.g., 40-50 °C) and ramp up to a higher temperature (e.g., 280-300 °C).

-

-

MS Detection and Analysis:

-

As the separated components elute from the GC column, they are ionized and detected by the mass spectrometer.

-

The resulting mass spectra are used to identify the chemical structure of the decomposition products by comparing them to mass spectral libraries (e.g., NIST/Wiley).

-

Visualization of Decomposition Pathways and Experimental Workflows

To illustrate the logical flow of the thermal decomposition process and the analytical workflow, the following diagrams are provided.

Caption: A simplified logical pathway for the thermal decomposition of TMPTN.

Caption: Experimental workflow for characterizing TMPTN thermal decomposition.

An In-depth Technical Guide to the Hydrolytic Stability of Neopentyl Polyol Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic stability of neopentyl polyol esters, a critical consideration in the formulation of high-performance lubricants, hydraulic fluids, and other industrial and pharmaceutical applications. This document delves into the core principles governing their stability, outlines standardized testing methodologies, and presents a comparative analysis of commonly used neopentyl polyol esters.

Introduction to Neopentyl Polyol Esters and Hydrolytic Stability

Neopentyl polyol esters are synthetic esters produced by the reaction of neopentyl polyols, such as neopentyl glycol (NPG), trimethylolpropane (TMP), and pentaerythritol (PE), with carboxylic acids.[1] The unique molecular structure of neopentyl polyols, characterized by a central quaternary carbon atom, imparts exceptional thermal and oxidative stability to the resulting esters.[2] This is primarily due to the absence of beta-hydrogens, which are susceptible to elimination reactions at elevated temperatures.[2]

Hydrolytic stability refers to a substance's resistance to chemical decomposition in the presence of water. For neopentyl polyol esters, this involves the cleavage of the ester bond, which reverts the ester back to its constituent alcohol and carboxylic acid.[3] This degradation can lead to a variety of detrimental effects, including an increase in the fluid's acidity, changes in viscosity, and the formation of corrosive byproducts and insoluble sludge.[4] In many applications, particularly where moisture ingress is a possibility, high hydrolytic stability is a paramount performance requirement.[5][6]

Factors Influencing Hydrolytic Stability

The hydrolytic stability of neopentyl polyol esters is not intrinsic but is influenced by a combination of molecular and environmental factors. Understanding these factors is crucial for the selection and formulation of esters for specific applications.

Molecular Structure

The inherent structure of the neopentyl polyol and the carboxylic acid plays the most significant role in determining hydrolytic stability.

-

Steric Hindrance: The bulky neopentyl structure provides significant steric hindrance around the ester linkage, physically shielding it from attack by water molecules. This effect is more pronounced with an increasing number of ester groups and branching in the polyol. Consequently, the hydrolytic stability generally follows the order: Pentaerythritol (PE) esters > Trimethylolpropane (TMP) esters > Neopentyl Glycol (NPG) esters.[3]

-

Acid Chain Length and Branching: The structure of the carboxylic acid component also affects stability. Branching on the acid chain, particularly at the alpha-carbon position, can further enhance hydrolytic stability by increasing steric hindrance around the carbonyl group.

Initial Acid Value

The presence of residual acidic impurities from the manufacturing process can significantly accelerate hydrolysis. The acid-catalyzed hydrolysis of esters is an autocatalytic process, meaning the acid produced by the reaction further catalyzes the degradation.[5] Therefore, a low initial acid value is a critical quality parameter for ensuring high hydrolytic stability.

Temperature

As with most chemical reactions, the rate of ester hydrolysis increases with temperature. Elevated operating temperatures can significantly accelerate the degradation of the ester in the presence of water.

Catalysts

Certain metals and their ions can act as catalysts for hydrolysis. For instance, the presence of copper, often used in hydraulic systems, can promote the degradation of the ester. This is why a copper strip is included in standardized hydrolytic stability tests to assess this effect.

Additives

The additive package formulated with the neopentyl polyol ester base oil can have a significant impact on hydrolytic stability. Some additives, such as certain anti-wear agents, can be susceptible to hydrolysis themselves, contributing to an increase in acidity. Conversely, "acid catchers" or scavengers, such as specific epoxides or carbodiimides, can be added to the formulation to neutralize the acids formed during hydrolysis, thereby improving the overall hydrolytic stability of the fluid.[5]

Below is a diagram illustrating the key factors that influence the hydrolytic stability of neopentyl polyol esters.

Mechanism of Ester Hydrolysis

The hydrolysis of esters can be catalyzed by either acid or base. In typical industrial applications, acid-catalyzed hydrolysis is the more prevalent mechanism of degradation for neopentyl polyol esters.

Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of an ester is a reversible reaction. The process is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. This is followed by a series of proton transfer steps, ultimately leading to the cleavage of the ester bond and the formation of a carboxylic acid and an alcohol. The acidic product of this reaction can then catalyze the hydrolysis of further ester molecules, leading to an autocatalytic cycle of degradation.

The general mechanism for the acid-catalyzed hydrolysis of a neopentyl polyol ester is depicted in the following diagram:

Experimental Protocols for Assessing Hydrolytic Stability

Standardized test methods are essential for evaluating and comparing the hydrolytic stability of neopentyl polyol esters. The most widely recognized method is the ASTM D2619, often referred to as the "beverage bottle method".

ASTM D2619: Standard Test Method for Hydrolytic Stability of Hydraulic Fluids

Objective: To determine the hydrolytic stability of petroleum or synthetic-based hydraulic fluids by measuring the change in the fluid's acidity, the acidity of the water layer, and the corrosion of a copper test specimen.[7]

Apparatus:

-

Pressure-type beverage bottles (e.g., 7-oz Coca-Cola bottles)

-

Oven with a rotating rack (5 rpm) capable of maintaining 93 ± 1°C

-

Copper test strips (25 x 50 x 1.6 mm)

-

Analytical balance

-

Separatory funnel

-

Titration equipment for acid number determination

Procedure:

-

Preparation:

-

Clean the beverage bottle thoroughly.

-

Prepare a copper test strip by polishing it with steel wool, washing with a solvent (e.g., heptane), and drying. Weigh the polished strip to the nearest 0.1 mg.

-

-

Sample Preparation:

-

Weigh 75.0 ± 0.5 g of the test fluid and 25.0 ± 0.5 g of distilled water into the beverage bottle.

-

-

Assembly:

-

Place the prepared copper strip into the bottle.

-

Seal the bottle with a new, clean cap.

-

-

Incubation:

-

Place the sealed bottle in the rotating rack within the oven, preheated to 93°C.

-

Rotate the bottle end-over-end at 5 rpm for 48 hours.

-

-

Post-Incubation Analysis:

-

After 48 hours, remove the bottle from the oven and allow it to cool to room temperature.

-

Carefully open the bottle and transfer the contents to a separatory funnel.

-

Separate the oil and water layers.

-

Remove the copper strip, clean it with a solvent, and reweigh it to determine the weight change. Visually inspect the strip for tarnishing and corrosion.

-

Determine the acid number of the oil layer using a standard titration method (e.g., ASTM D664 or D974).

-

Determine the total acidity of the water layer by titration.

-

Reported Data:

-

Change in acid number of the fluid (mg KOH/g)

-

Total acidity of the water layer (mg KOH)

-

Weight change of the copper strip (mg/cm²)

-

Appearance of the copper strip

The following flowchart outlines the experimental workflow for the ASTM D2619 test method.

Comparative Hydrolytic Stability of Neopentyl Polyol Esters

The following table summarizes the expected relative performance of neopentyl polyol esters based on NPG, TMP, and PE when subjected to hydrolytic stability testing, such as the ASTM D2619 method. The values are illustrative and intended to demonstrate the performance trend.

| Neopentyl Polyol Ester Type | Polyol Structure | Typical Change in Acid Number (mg KOH/g) | Relative Hydrolytic Stability |

| Neopentyl Glycol (NPG) Di-ester | Diol | Moderate to High | Good |

| Trimethylolpropane (TMP) Tri-ester | Triol | Low to Moderate | Very Good |

| Pentaerythritol (PE) Tetra-ester | Tetraol | Very Low | Excellent |

Note: The actual change in acid number will depend on the specific carboxylic acids used and the precise test conditions.

Conclusion

Neopentyl polyol esters are a class of synthetic fluids with inherently good hydrolytic stability due to the unique neopentyl structure. This stability is further enhanced by increasing the steric hindrance around the ester linkages, with pentaerythritol esters generally exhibiting the highest stability, followed by trimethylolpropane and neopentyl glycol esters. The hydrolytic stability is a critical performance parameter that is influenced by the initial purity of the ester, operating temperature, and the presence of catalysts and additives. Standardized test methods, such as ASTM D2619, provide a reliable means of evaluating and comparing the hydrolytic stability of these materials. For researchers and formulators, a thorough understanding of these principles is essential for the development of high-performance products tailored to demanding applications where resistance to water-induced degradation is crucial.

References

- 1. Frontiers | Prospects of Plant-Based Trimethylolpropane Esters in the Biolubricant Formulation for Various Applications: A Review [frontiersin.org]

- 2. EP2382288A1 - Production of polyol ester lubricants for refrigeration systems - Google Patents [patents.google.com]

- 3. Hydrolytic Stability of Ester Oils-Henan J&D Chemical_Focus on lubricant material [jdlubricant.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 7. petrolube.com [petrolube.com]

A Technical Guide to the Solubility of Trimethylolpropane Trinonanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Ester Solubility

Esters are characterized by their polar carbonyl group (-C=O) and the nonpolar hydrocarbon chains of the parent alcohol and carboxylic acid. The solubility of an ester is a balance between these polar and nonpolar characteristics. Shorter-chain esters tend to have some solubility in water, while longer-chain esters, like trimethylolpropane trinonanoate, are generally insoluble in water due to the dominance of their hydrophobic hydrocarbon portions.[1][2] In organic solvents, the principle of "like dissolves like" is the primary determinant of solubility. Nonpolar esters will dissolve well in nonpolar solvents, and more polar esters will be more soluble in polar organic solvents.[3]

Qualitative Solubility Profile of this compound

Based on its chemical structure—a large, nonpolar hydrocarbon framework with three ester groups—this compound is expected to be readily soluble in a wide range of nonpolar and moderately polar organic solvents. Its solubility is predicted to decrease in highly polar organic solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Aliphatic Hydrocarbons | Hexane, Heptane | Soluble | The long nonpolar nonanoate chains of TMPTN have strong van der Waals interactions with nonpolar aliphatic solvents. |

| Aromatic Hydrocarbons | Toluene, Xylene | Soluble | Similar to aliphatic hydrocarbons, the nonpolar nature of both TMPTN and aromatic solvents promotes dissolution. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble | The moderate polarity of ketones can effectively solvate the ester groups of TMPTN. |

| Esters | Ethyl Acetate, Butyl Acetate | Soluble | Strong "like dissolves like" interaction between the ester groups of the solvent and TMPTN. |

| Alcohols | Ethanol, Isopropanol | Moderately Soluble to Soluble | Shorter-chain alcohols can solvate the ester groups, but the large nonpolar part of TMPTN may limit solubility compared to less polar solvents. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | These solvents have appropriate polarity to dissolve large ester molecules. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers are good solvents for a wide range of organic compounds, including large esters. |

| Water | - | Insoluble | The large hydrophobic structure of this compound prevents it from dissolving in the highly polar water. A reported water solubility is extremely low at 78 ng/L at 22°C. |

Experimental Protocols for Solubility Determination

The following protocols describe standard laboratory methods for qualitatively and quantitatively determining the solubility of a compound like this compound in an organic solvent.

Protocol 1: Qualitative Solubility Determination by Visual Observation

This method provides a rapid assessment of whether a substance is soluble, partially soluble, or insoluble in a given solvent at a specific temperature.

Materials:

-

This compound

-

A range of organic solvents (e.g., hexane, toluene, acetone, ethyl acetate, ethanol)

-

Small test tubes or vials with caps

-

Vortex mixer or shaker

-

Water bath or heating block (optional, for temperature control)

-

Analytical balance

Procedure:

-

Accurately weigh a small, predetermined amount of this compound (e.g., 10 mg) and place it into a clean, dry test tube.

-

Add a small, measured volume of the selected organic solvent (e.g., 1 mL) to the test tube.

-

Cap the test tube securely and agitate the mixture vigorously using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution against a well-lit background.

-

Soluble: The solid completely dissolves, and the solution is clear and free of any visible particles.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain, or the solution appears cloudy or hazy.

-

Insoluble: The solid does not appear to dissolve, and no significant change is observed.

-

-

If the substance does not dissolve at room temperature, the test tube can be gently warmed in a water bath to observe the effect of temperature on solubility. Note any changes upon heating and subsequent cooling.

-

Repeat the procedure for each organic solvent to be tested.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

This method determines the saturation solubility of a compound in a solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials or sealed flasks

-

Constant temperature shaker or incubator

-

Centrifuge

-

Micropipettes

-

Pre-weighed evaporation dishes or aluminum pans

-

Analytical balance

-

Vacuum oven or desiccator

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of excess solid is crucial to ensure saturation.

-

Place the vial in a constant temperature shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vial to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Carefully transfer a known volume of the supernatant (the clear liquid above the undissolved solid) to a pre-weighed evaporation dish using a micropipette. Avoid transferring any solid particles.

-

Evaporate the solvent from the dish in a vacuum oven at a temperature below the boiling point of the solute to avoid degradation.

-

Once the solvent has completely evaporated, place the dish in a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of supernatant taken in mL) * 100

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

References

Health and Safety of Trimethylolpropane Trinonanoate: A Technical Guide

Disclaimer: Direct toxicological data for Trimethylolpropane Trinonanoate is limited. This guide provides a health and safety overview based on the toxicological profiles of its constituent components, trimethylolpropane and nonanoic acid, and data from structurally similar polyol esters. This approach, known as "read-across," is a scientifically recognized method for assessing the potential hazards of data-poor substances.

Executive Summary

This compound is a tri-ester formed from the reaction of trimethylolpropane with three units of nonanoic acid. As a member of the polyol ester chemical family, it is anticipated to have a low order of toxicity. Polyol esters are generally characterized by good thermal stability, low volatility, and are not typically associated with significant health hazards under normal conditions of use.[1][2] The primary health considerations for this substance are likely related to the properties of its hydrolysis products, trimethylolpropane and nonanoic acid, should the substance break down. Based on the available data for these components, this compound is expected to have low acute toxicity, may be a mild skin and eye irritant, and is unlikely to be a significant concern for genotoxicity, carcinogenicity, or reproductive toxicity.

Physicochemical Properties

| Property | Trimethylolpropane | Nonanoic Acid | Expected for this compound |

| CAS Number | 77-99-6[3] | 112-05-0[4] | Not Available |

| Molecular Formula | C6H14O3[5] | C9H18O2[4] | C33H62O6 |

| Molecular Weight | 134.20 g/mol [5] | 158.2 g/mol [4] | 570.9 g/mol |

| Appearance | White solid (flakes)[3] | Colorless liquid[4] | Expected to be a clear, viscous liquid |

| Boiling Point | 285°C[5] | 254.5°C[4] | Significantly higher than components |

| Melting Point | 58°C[5] | 12.4°C[4] | Lower than trimethylolpropane |

| Water Solubility | Soluble ( >100 g/L)[5] | Low | Expected to be very low |

Toxicological Assessment

The toxicological profile of this compound is inferred from its components and close structural analogs.

Acute Toxicity

Both trimethylolpropane and nonanoic acid exhibit low acute oral toxicity.[4][5] Therefore, this compound is also expected to have a low order of acute toxicity.

| Substance | Route | Species | LD50 | Reference |

| Trimethylolpropane | Oral | Rat | >2500 mg/kg | [5] |

| Trimethylolpropane | Dermal | Rabbit | >10,000 mg/kg | [6] |

| Nonanoic Acid | Oral | Rat | >5,000 mg/kg | [4] |

| Nonanoic Acid | Oral | Mouse | 15,000 mg/kg | [4] |

Irritation and Sensitization

Nonanoic acid is classified as a skin and eye irritant.[4][7][8] Trimethylolpropane is not a skin irritant.[6] Polyol esters generally exhibit low irritation potential.[1][2] While this compound itself is unlikely to be a significant irritant, prolonged contact or hydrolysis on the skin could release nonanoic acid, leading to mild irritation.

Nonanoic acid may cause skin sensitization, although some sources state it shall not be classified as a sensitizer.[4][7] Trimethylolpropane is not considered a sensitizer.[6] Therefore, the sensitization potential for the parent ester is likely low.

| Substance | Endpoint | Species | Result | Reference |

| Trimethylolpropane | Skin Irritation | Rabbit | No irritation | [6] |

| Nonanoic Acid | Skin Irritation | - | Causes skin irritation | [4][8] |

| Nonanoic Acid | Eye Irritation | - | Causes serious eye irritation | [4][8] |

| Nonanoic Acid | Skin Sensitization | - | May cause an allergic skin reaction | [4] |

| Trimethylolpropane Caprylate Caprate | Skin Irritation | Rat | Local irritation at high doses | [9] |

Repeated Dose Toxicity

No significant target organ toxicity is noted for trimethylolpropane after repeated exposure.[5][10] Similarly, nonanoic acid is not classified as a specific target organ toxicant after repeated exposure.[7] This suggests a low probability of systemic toxicity from repeated exposure to this compound.

Genotoxicity

Available data indicates that trimethylolpropane is not genotoxic.[5] Nonanoic acid is also not classified as a germ cell mutagen.[7] This provides confidence that this compound is unlikely to be mutagenic.

| Substance | Assay | Result | Reference |

| Trimethylolpropane | Genotoxicity studies | Negative | [5] |

| Nonanoic Acid | Germ cell mutagenicity | Not classified as mutagenic | [7] |

Carcinogenicity

Neither trimethylolpropane nor nonanoic acid are classified as carcinogenic.[6][7] This is in stark contrast to a structurally different ester, Trimethylolpropane Triacrylate (TMPTA), which is suspected of causing cancer.[11][12] The hazard of TMPTA is linked to the reactive acrylate groups, which are absent in the saturated ester structure of this compound. The lack of a carcinogenic concern for the constituent parts and the absence of a reactive structural alert suggest a low carcinogenic potential for this compound.

Reproductive and Developmental Toxicity

Trimethylolpropane is suspected of damaging fertility or the unborn child based on some data, though the no-observed-adverse-effect-level (NOAEL) for reproductive toxicity is high (800 mg/kg/day).[5][6][10] Nonanoic acid is not classified as a reproductive toxicant.[7]

A key study on a close structural analog, trimethylolpropane caprylate caprate, showed no developmental toxicity in rats at dermal doses up to 2,000 mg/kg/day.[9] This study provides strong evidence that polyol esters of this type are not developmental hazards.

Experimental Protocols

Standardized test protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are used to evaluate the safety of chemicals.[13][14][15] These guidelines ensure data quality and international acceptance.[16]

Acute Oral Toxicity (OECD TG 425)

The Up-and-Down Procedure (UDP) is a method to determine the LD50 of a substance while minimizing animal use.[17]

-

Animal Selection: Typically, female rats from a standard strain are used.

-

Dose Administration: A single animal is dosed at a starting level just below the estimated LD50.

-

Observation: The animal is observed for up to 14 days.

-

Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

-

Endpoint: The test continues until stopping criteria are met, typically after 5 animals. The LD50 and confidence intervals are then calculated.[17]

Skin Irritation/Corrosion (OECD TG 404)

-

Animal Selection: A single albino rabbit is typically used for the initial test.

-

Test Substance Application: 0.5 mL (liquid) or 0.5 g (solid) of the test substance is applied to a small patch of shaved skin.

-

Exposure: The patch is covered with a gauze dressing for a 4-hour exposure period.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring and Classification: The severity of the reactions is scored, and the substance is classified based on the mean scores.

In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473)

-

Cell Culture: Suitable mammalian cells (e.g., Chinese Hamster Ovary cells) are cultured.

-

Exposure: Cultures are exposed to the test substance at a minimum of three concentrations, both with and without metabolic activation (using a liver S9 fraction).

-

Harvest: After a suitable treatment period, cells are harvested, and metaphase chromosomes are prepared and stained.

-

Analysis: At least 200 metaphases per concentration are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

Evaluation: The frequency of aberrant cells is compared to negative and positive controls to determine if the substance is clastogenic.

Visualizations

Caption: General workflow for chemical hazard identification and risk assessment.

Caption: Read-across approach for assessing this compound safety.

Conclusion and Recommendations

Based on a comprehensive analysis of its constituent parts and structurally related compounds, this compound is not expected to pose a significant health risk in occupational settings. The primary hazards are likely limited to mild skin and eye irritation upon prolonged or repeated contact, driven by the properties of nonanoic acid. The absence of the reactive acrylate moiety, present in the more hazardous TMPTA, means that concerns regarding sensitization and carcinogenicity are significantly lower for this compound.

Standard industrial hygiene practices should be followed:

-

Use in well-ventilated areas.

-

Wear appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves.

-

Avoid direct contact with skin and eyes.

-

Wash hands thoroughly after handling.

For drug development professionals, while the substance is anticipated to be of low toxicity, any formulation intended for human use would require direct experimental data to confirm this assessment, following relevant international testing guidelines.

References

- 1. nationalref.com [nationalref.com]

- 2. nationalref.com [nationalref.com]

- 3. lanxess.com [lanxess.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. Trimethylolpropane - Safety Data Sheet [chemicalbook.com]

- 7. chemos.de [chemos.de]

- 8. fishersci.com [fishersci.com]

- 9. Developmental toxicity evaluation of trimethylolpropane caprylate caprate in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. petrolkimya.com [petrolkimya.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

- 12. Toxicology and carcinogenesis studies of trimethylolpropane triacrylate (technical grade) (CASRN 15625-89-5) in F344/N rats and B6C3F1/N mice (dermal studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. oecd.org [oecd.org]

- 14. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 15. oecd.org [oecd.org]

- 16. OECD Chemical Testing Guidelines 2025 Updated [auxilife.com]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

A Comprehensive Technical Guide to Trimethylolpropane (TMP) Based Synthetic Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core characteristics of trimethylolpropane (TMP) based synthetic esters. These esters are a significant class of high-performance biolubricants, offering a combination of desirable physicochemical properties and environmental benefits.[1][2] This document details their synthesis, key performance attributes, and the experimental protocols used for their characterization, making it a valuable resource for professionals in lubricant research and formulation.

Introduction to Trimethylolpropane Esters

Trimethylolpropane [2-ethyl-2-(hydroxymethyl)-1,3-propanediol] is a versatile triol that serves as the backbone for a prominent class of synthetic polyol esters.[3] These esters are synthesized by reacting TMP with various fatty acids, often derived from vegetable oils, to form triesters.[3] This molecular architecture imparts a unique combination of properties, including excellent thermal and oxidative stability, a high viscosity index, and good low-temperature fluidity.[3][4][5]

The branched structure of TMP esters is key to their performance.[3] Unlike the linear arrangement in conventional mineral oils, the branching in TMP esters hinders crystallization at low temperatures, resulting in very low pour points.[3][6] Furthermore, the absence of the β-hydrogen, which is susceptible to oxidation in the glycerol backbone of vegetable oils, significantly enhances the thermal and oxidative stability of TMP esters.[1][7]

TMP esters are recognized for their biodegradability and low toxicity, making them environmentally friendly alternatives to traditional petroleum-based lubricants.[1][2] Their applications are extensive and demanding, ranging from aviation turbine oils and high-temperature industrial gear oils to fire-resistant hydraulic fluids and automotive engine oils.[3][8][9][10]

Synthesis of Trimethylolpropane Esters

TMP esters are primarily synthesized through two chemical pathways: esterification and transesterification.[1]

-

Esterification: This process involves the direct reaction of trimethylolpropane with fatty acids. The reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out at elevated temperatures (e.g., 150°C) for several hours.[11][12] Water is produced as a byproduct and is removed to drive the reaction to completion, often through azeotropic distillation.[11][12]

-

Transesterification: In this method, trimethylolpropane reacts with fatty acid methyl esters (FAMEs), which are often derived from the transesterification of vegetable oils.[1][11] This reaction is typically catalyzed by an alkaline catalyst, such as sodium methoxide, and is also conducted at elevated temperatures (e.g., 120-150°C) under reduced pressure to remove the methanol byproduct.[6][11][13]

The choice of fatty acid feedstock significantly influences the final properties of the TMP ester. For instance, using high-oleic acid content feedstocks can lead to esters with improved low-temperature properties.[6]

Caption: Synthesis of TMP esters via esterification and transesterification.

Core Physicochemical Characteristics

The performance of TMP esters as high-performance lubricants is defined by a set of key physicochemical properties. These properties are influenced by the fatty acid composition used in their synthesis.

Viscosity and Viscosity Index (VI)

Viscosity is a critical measure of a lubricant's resistance to flow. The viscosity index (VI) indicates how much the viscosity changes with temperature; a higher VI signifies less change and, therefore, more stable performance over a wider temperature range.[11] TMP esters generally exhibit a high viscosity index, making them suitable for applications with significant temperature fluctuations.[4][5]

Low-Temperature Fluidity (Pour Point)

The pour point is the lowest temperature at which a lubricant will flow.[14] TMP esters are known for their excellent low-temperature properties, often exhibiting very low pour points.[3][6] This is attributed to their branched molecular structure, which inhibits the formation of wax crystals that can cause solidification.[3] The fatty acid composition plays a crucial role; for example, esters synthesized from high-oleic palm oil show significantly lower pour points than those from standard palm oil.[6]

Thermal and Oxidative Stability

Thermal and oxidative stability refers to a lubricant's resistance to degradation at high temperatures and in the presence of oxygen. TMP esters demonstrate superior stability compared to mineral oils and even unprocessed vegetable oils.[1][3][8] This is because the ester linkages are more stable, and the molecular structure lacks the easily oxidizable β-hydrogen found in the glycerol backbone of triglycerides.[1][7]

Other Key Properties

-

Flash Point: This is the lowest temperature at which the vapors of the lubricant will ignite. TMP esters typically have high flash points, which is a crucial safety consideration in high-temperature applications.[1][11]

-

Hydrolytic Stability: This is the lubricant's resistance to decomposition in the presence of water. TMP esters are considered to be hydrolytically stable.[1]

-

Biodegradability: Derived from renewable resources, many TMP esters are readily biodegradable, offering a significant environmental advantage over mineral oil-based lubricants.[1][2]

Data Presentation: Physicochemical Properties of TMP Esters

The following tables summarize the quantitative data for various TMP esters, categorized by the primary fatty acid source. This allows for a comparative analysis of their properties.

Table 1: TMP Esters from Palm and Palm Kernel Oil

| Property | Palm Kernel Oil Methyl Ester | Palm Kernel Fatty Acid | High Oleic Palm Oil | Palm Oil |

| Viscosity @ 40°C (cSt) | 39.7 - 49.7[11] | - | ~50[6] | 42.5[1] |

| Viscosity @ 100°C (cSt) | - | - | - | - |

| Viscosity Index (VI) | 167 - 187[11] | 157[11] | ~199[6] | 221[1] |

| Pour Point (°C) | -1 to 1[11] | 3[11] | -10 to -32[6] | 4 to -1[15] |

| Flash Point (°C) | - | >300[11] | - | 320[1] |

| Oxidative Stability | - | - | - | Comparable to other high oleic fluids[15] |

Table 2: TMP Esters from Other Vegetable Oil Sources

| Property | Rapeseed Oil Methyl Ester | Waste Edible Oil FAME | Corn Oil Fatty Acids | High-Oleic Soybean Oil |

| Viscosity @ 40°C (cSt) | - | - | 48.92[16] | - |

| Viscosity @ 100°C (cSt) | - | - | 9.60[16] | - |

| Viscosity Index (VI) | - | 170 | - | - |

| Pour Point (°C) | -15[6] | -18 | -20[16] | - |

| Flash Point (°C) | - | 229 | 300[16] | High[1] |

| Oxidative Stability | Good resistance[17] | - | - | Low OSI (14h @ 110°C)[1] |

Table 3: TMP Esters from Specific Fatty Acids

| Property | Oleic Acid (Trioleate) | Levulinic Acid (Trilevulinate) | C9/C10 Monocarboxylic Acids |

| Viscosity @ 40°C (cSt) | - | - | < 35[18] |

| Viscosity @ 100°C (cSt) | - | - | - |

| Viscosity Index (VI) | - | 49[1] | - |

| Pour Point (°C) | -34[12] | -27[1] | < -40[18] |

| Flash Point (°C) | 320[12] | 223[1] | > 200[18] |

| Oxidative Stability (°C) | 172[12] | - | - |

Experimental Protocols

This section provides an overview of the standard methodologies for synthesizing and characterizing TMP esters.

Synthesis of Trimethylolpropane Triester via Esterification

Objective: To synthesize a TMP triester from TMP and a fatty acid.

Materials:

-

Trimethylolpropane (TMP)

-

Fatty acid (e.g., oleic acid)

-

Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

-

Azeotroping agent (e.g., toluene)

-

Ethyl acetate (for extraction)

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Combine TMP and the fatty acid in a three-neck round-bottom flask equipped with a magnetic stirrer. A molar ratio of fatty acid to TMP slightly above 3:1 (e.g., 3.5:1) is often used to ensure complete esterification.[16]

-

Add the acid catalyst (typically 1-2% by weight of the reactants).[11][12]

-

Add toluene to the mixture to act as an azeotroping agent for water removal.[12]

-

Fit the flask with a Dean-Stark apparatus and a condenser.

-

Heat the reaction mixture to the desired temperature (e.g., 120-150°C) with continuous stirring.[12][16]

-

Maintain the reaction for a specified duration (e.g., 4-5 hours), collecting the water byproduct in the Dean-Stark trap.[11][12]

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product using ethyl acetate and wash with a brine solution to remove any remaining catalyst and impurities.[12]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the final TMP ester product.

Measurement of Pour Point (ASTM D97 / ISO 3016)

Objective: To determine the lowest temperature at which the ester remains fluid.

Apparatus:

-

Test jar

-

Jacket

-

Disk

-

Gasket

-

Cooling bath

-

Thermometer

Procedure:

-

Pour the sample into the test jar to the marked level.

-

If the sample has a pour point above -33°C, heat it to at least 45°C or 9°C above the expected pour point. For samples with pour points at or below -33°C, heat to 45°C and then cool to 15°C before testing.[19]

-

Close the test jar with a cork holding the thermometer, ensuring the bulb is immersed correctly.[19]

-

Place the test jar into the cooling jacket, which is situated in a cooling bath at a specified temperature.

-

At every 3°C drop in temperature, remove the jar from the jacket and tilt it to ascertain if there is any movement of the oil. This observation should not exceed 3 seconds.

-

The test is complete when the oil shows no movement when the jar is held horizontally for 5 seconds.

-

The pour point is recorded as 3°C above the temperature at which the oil ceased to flow.[14]

Measurement of Kinematic Viscosity (ASTM D445) and Viscosity Index (ASTM D2270)

Objective: To determine the kinematic viscosity at two different temperatures (typically 40°C and 100°C) and calculate the viscosity index.

Apparatus:

-

Calibrated glass capillary viscometer

-

Constant temperature baths

-

Timing device

Procedure:

-

Place the sample in the viscometer and allow it to reach thermal equilibrium in a constant temperature bath set to 40°C.

-

Draw the liquid up through the capillary tube to a point above the timing marks.

-

Measure the time it takes for the liquid to flow between the two timing marks.

-

Calculate the kinematic viscosity by multiplying the flow time by the viscometer's calibration constant.

-

Repeat the measurement at 100°C.

-

Using the kinematic viscosity values at 40°C and 100°C, calculate the Viscosity Index (VI) according to the standard formulas and tables provided in ASTM D2270.[12]

Measurement of Flash Point (ASTM D92 - Cleveland Open Cup)

Objective: To determine the temperature at which the ester's vapor will flash when an ignition source is passed over it.

Apparatus:

-

Cleveland open cup apparatus

-

Heating source

-

Thermometer

-

Test flame applicator

Procedure:

-

Fill the test cup with the sample to the filling mark.

-

Heat the sample at a specified, constant rate.

-

Continuously stir the sample.

-

At prescribed temperature intervals, pass a small test flame across the top of the cup.

-

The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid to ignite.

Performance Advantages and Applications

The unique characteristics of TMP esters translate into significant performance benefits, making them suitable for a wide range of demanding applications.

References

- 1. Frontiers | Prospects of Plant-Based Trimethylolpropane Esters in the Biolubricant Formulation for Various Applications: A Review [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]